molecular formula C14H12N2O4S B5527653 Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate

Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate

Cat. No.: B5527653
M. Wt: 304.32 g/mol
InChI Key: LNTOEZQVDKIGAC-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound that features a benzoate ester functional group, a nitrophenyl sulfanyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves the reaction of 3-aminobenzoic acid with 2-nitrobenzenethiol in the presence of a coupling reagent. The esterification of the resulting product with methanol yields the final compound. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl sulfanyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The exact molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • Methyl 2-{[(2-nitrophenyl)sulfanyl]amino}benzoate
  • Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate
  • Methyl 2-{[(3-nitrophenyl)sulfanyl]amino}benzoate

Comparison: Methyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate is unique due to the position of the nitrophenyl sulfanyl group on the benzene ring. This positional isomerism can lead to differences in reactivity and biological activity compared to its analogs. For example, the 3-position may offer different steric and electronic environments, affecting how the compound interacts with enzymes or other molecular targets.

Properties

IUPAC Name

methyl 3-[(2-nitrophenyl)sulfanylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-20-14(17)10-5-4-6-11(9-10)15-21-13-8-3-2-7-12(13)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTOEZQVDKIGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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